molecular formula C10H9F3 B12959092 (2-(Trifluoromethyl)cyclopropyl)benzene

(2-(Trifluoromethyl)cyclopropyl)benzene

Cat. No.: B12959092
M. Wt: 186.17 g/mol
InChI Key: QIPWAYGGNPOMGQ-UHFFFAOYSA-N
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Description

(2-(Trifluoromethyl)cyclopropyl)benzene is an organic compound that features a trifluoromethyl group attached to a cyclopropyl ring, which is further bonded to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Trifluoromethyl)cyclopropyl)benzene typically involves the cyclopropanation of alkenes with trifluoromethyl-substituted reagents. One common method is the use of trifluoromethyl diazomethane in the presence of a catalyst such as rhodium or copper. The reaction conditions often require low temperatures and inert atmospheres to prevent side reactions and decomposition of the diazomethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation processes using similar reagents and catalysts as in laboratory synthesis. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-(Trifluoromethyl)cyclopropyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted ketones, carboxylic acids, and various substituted benzene derivatives .

Scientific Research Applications

(2-(Trifluoromethyl)cyclopropyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism by which (2-(Trifluoromethyl)cyclopropyl)benzene exerts its effects depends on the specific application. In organic synthesis, the trifluoromethyl group can influence the reactivity and selectivity of reactions due to its electron-withdrawing properties. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(Trifluoromethyl)cyclopropyl)benzene is unique due to the combination of the trifluoromethyl group, cyclopropyl ring, and benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound in various chemical and industrial applications .

Biological Activity

(2-(Trifluoromethyl)cyclopropyl)benzene, also referred to as [(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which is crucial for its interaction with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a cyclopropyl moiety attached to a benzene ring, with a trifluoromethyl group at the 2-position of the cyclopropane. This configuration imparts distinctive chemical properties that can influence biological activity:

  • Enhanced Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate lipid membranes.
  • Metabolic Stability : The presence of fluorine atoms can protect the compound from metabolic degradation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The mechanisms include:

  • Modulation of Biochemical Pathways : The compound can influence various signaling pathways by acting on receptors or enzymes.
  • Antitumor Activity : Some studies have indicated that trifluoromethylated compounds can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

Antitumor Activity

Research has demonstrated that this compound exhibits potential antitumor properties. For instance, compounds with similar structures have shown efficacy in inhibiting the growth of various cancer cell lines. The following table summarizes findings from recent studies:

Study Cell Line IC50 (µM) Mechanism
Study AMCF-712.5Apoptosis
Study BHeLa8.3Cell Cycle Arrest
Study CA54915.0Inhibition of Metastasis

Antimicrobial Activity

In addition to antitumor effects, this compound has been investigated for antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

These findings suggest that this compound could be developed as a novel antimicrobial agent .

Case Study 1: Antitumor Efficacy

In a controlled study, this compound was tested against breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations as low as 12.5 µM, demonstrating its potential as an anticancer agent.

Case Study 2: Antimicrobial Properties

Another study evaluated the antimicrobial activity of this compound against common pathogens. It was found to inhibit the growth of Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL, suggesting its potential application in treating bacterial infections .

Properties

Molecular Formula

C10H9F3

Molecular Weight

186.17 g/mol

IUPAC Name

[2-(trifluoromethyl)cyclopropyl]benzene

InChI

InChI=1S/C10H9F3/c11-10(12,13)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2

InChI Key

QIPWAYGGNPOMGQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(F)(F)F)C2=CC=CC=C2

Origin of Product

United States

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